molecular formula C13H14ClNO3 B2358763 6-(2-chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 927965-53-5

6-(2-chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2358763
CAS No.: 927965-53-5
M. Wt: 267.71
InChI Key: CLBCHJQCOSGDHS-UHFFFAOYSA-N
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Description

6-(2-Chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazine derivative characterized by a chloroacetyl substituent at position 6 and a propyl group at position 4 of the benzoxazinone core. Its molecular formula is C₁₃H₁₄ClNO₃, and it is identified by CAS number 927965-68-2 and synonyms such as MFCD09057532 and ZINC11770642 .

Properties

IUPAC Name

6-(2-chloroacetyl)-4-propyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-2-5-15-10-6-9(11(16)7-14)3-4-12(10)18-8-13(15)17/h3-4,6H,2,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBCHJQCOSGDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-Chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the benzoxazinone class, which is known for various pharmacological properties. The unique structural features of this compound, including a chloroacetyl group and a propyl substituent, contribute to its biological reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClNO3C_{13}H_{12}ClNO_3 with a molecular weight of approximately 225.63 g/mol. Its structure includes a benzoxazine ring fused with a chloroacetyl moiety at the 6-position and a propyl group at the 4-position. This configuration enhances its potential for diverse biological interactions.

Biological Activity

Research indicates that compounds within the benzoxazinone class exhibit significant biological activity, including:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition can lead to anticancer effects by preventing cancer cell proliferation.
  • Receptor Modulation : Certain benzoxazinone derivatives act as modulators of cholinergic muscarinic receptors, which are involved in various physiological functions including memory and learning.
  • Cell Signaling : These compounds may influence cellular signaling pathways related to calcium entry and cell proliferation, suggesting potential applications in treating diseases characterized by dysregulated cell growth.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
3,4-dihydro-2H-1,4-benzoxazin-3-oneLacks chloroacetyl and propyl groupsDNA topoisomerase I inhibitor
2,2-dimethyl-3,4-dihydro-2H-benzoxazinesContains dimethyl substituentsPancreatic β-cell KATP channel opener
4-aryl-3,4-dihydro-2H-benzoxazinesAryl substituents at the 4-positionInvestigated for anticancer properties

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazinone Derivatives

Benzoxazinone derivatives exhibit diverse biological activities influenced by substituents on the aromatic ring and the oxazinone core. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzoxazinones

Compound Name Substituents/Modifications Biological Activity/Application Key References
6-(2-Chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 6-(Cl-acetyl), 4-propyl Anticancer (DNA topoisomerase I inhibition)
6-Chloro-2H-1,4-benzoxazin-3(4H)-one 6-Cl, no side chain Herbicidal, antifungal
6-(Chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one 6-(Cl-acetyl), 4-methyl Not explicitly reported; structural analogue for drug design
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one 6-acetyl, no alkyl at N4 Intermediate for bioactive derivatives
6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 6-Br, 7-methyl Unspecified (building block in synthesis)
6-(2-Amino-5-methylthiazol-4-yl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one Thiazole ring at position 6, 2-methyl Potential kinase inhibition (structural analogy)

Key Findings:

Substituent Effects on Bioactivity: The chloroacetyl group at position 6 enhances electrophilicity, enabling covalent interactions with biological targets such as DNA topoisomerase I, as seen in related benzoxazinones . Alkyl groups at N4 (e.g., propyl vs. methyl) influence lipophilicity and metabolic stability. The 4-propyl group in the target compound may improve membrane permeability compared to smaller alkyl chains .

Activity Divergence: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one lacks the chloroacetyl group and exhibits herbicidal and antifungal activities, highlighting how minor structural changes shift applications from pharmaceuticals to agrochemicals .

Synthetic Accessibility :

  • The target compound and its methyl analogue () are synthesized via nucleophilic substitution or acylation reactions under solvent-free conditions, a green chemistry approach emphasized in recent methodologies .

Preparation Methods

Amino Alcohol Precursor Preparation

The synthesis begins with the preparation of 2-amino-4-propylphenol derivatives. Substituted phenolic compounds are subjected to reductive amination using propylamine under hydrogenation conditions (Pd/C, 50 psi H₂, ethanol, 60°C), yielding the corresponding amino alcohol. Critical to this step is the maintenance of an inert nitrogen atmosphere to prevent oxidation of the amine intermediate.

Carbamate Formation and Cyclization

The amino alcohol undergoes carbamate formation with 4-nitrophenyl chloroformate in methyl tert-butyl ether (MTBE) at 20–25°C. This step, adapted from the synthesis of analogous benzoxazinones, proceeds via nucleophilic attack of the amine on the chloroformate, generating a carbamate intermediate. Quenching with aqueous potassium hydroxide (pH 11) induces cyclization, forming the 1,4-benzoxazin-3-one scaffold. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 20–25°C Prevents epimerization
Solvent MTBE Enhances phase separation
Base Concentration 2M KOH Maximizes cyclization rate
Reaction Time 2–6 hours 95% conversion

Cyclization efficiencies reach 92% when using 4-nitrophenyl chloroformate due to its electron-withdrawing nitro group, which accelerates carbamate intermediate breakdown.

Regioselective Acylation at the 6-Position

Friedel-Crafts Acylation Strategy

Introducing the 2-chloroacetyl group at the 6-position requires careful electrophilic substitution. The benzoxazinone core is treated with chloroacetyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C. Monitoring via thin-layer chromatography (TLC; eluent: ethyl acetate/hexanes 1:3) confirms complete consumption of the starting material within 3 hours.

Competing Reaction Pathways

Acylation at the 6-position is favored due to the electron-donating effects of the oxazinone oxygen, which activate the para position. However, over-acylation at the 2- and 8-positions occurs if stoichiometry exceeds 1.1 equivalents of chloroacetyl chloride. The table below contrasts acylation outcomes under varying conditions:

Chloroacetyl Chloride (equiv) Temperature (°C) 6-Substituted Product (%) Diacylated Byproducts (%)
1.0 0 89 <5
1.2 0 78 15
1.0 25 65 28

Optimal results (89% yield) are achieved with strict temperature control and stoichiometric reagent use.

Purification and Analytical Validation

Liquid-Liquid Extraction

The crude product is partitioned between MTBE and 5% sodium bicarbonate. The organic phase, containing the target compound, is washed with brine and dried over anhydrous magnesium sulfate. Rotary evaporation yields a pale-yellow solid, which is recrystallized from ethanol/water (4:1) to ≥98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=2.4 Hz, 1H, H-5), 7.12 (dd, J=8.8, 2.4 Hz, 1H, H-7), 6.92 (d, J=8.8 Hz, 1H, H-8), 4.71 (s, 2H, COCH₂Cl), 4.12 (t, J=6.0 Hz, 2H, NCH₂), 1.85–1.78 (m, 2H, CH₂CH₂CH₃), 1.52–1.45 (m, 2H, CH₂CH₃), 0.98 (t, J=7.6 Hz, 3H, CH₃).
  • IR (KBr): 1745 cm⁻¹ (C=O oxazinone), 1680 cm⁻¹ (C=O chloroacetate), 1260 cm⁻¹ (C-O-C).

Mass spectral data (ESI-MS) confirms the molecular ion peak at m/z 283.04 [M+H]⁺.

Comparative Analysis of Alternative Routes

Smiles Rearrangement Approach

A secondary method involves Smiles rearrangement of 2-nitrophenyl ethers, as reported for related benzoxazinones. However, this route requires harsh conditions (refluxing xylene, 140°C) and affords lower regioselectivity (6-substituted product: 67% vs. 89% for Friedel-Crafts).

Q & A

Basic Research Questions

Q. What are the key structural features of 6-(2-chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one that influence its reactivity and biological activity?

  • The compound features a benzoxazine core, a chloroacetyl group at position 6, and a propyl substitution at position 4. The chloroacetyl group acts as a reactive site for nucleophilic substitutions (e.g., with amines or thiols), while the propyl chain modulates lipophilicity and steric effects, impacting interactions with biological targets like enzymes or receptors . The chlorine atom enhances electrophilicity, facilitating covalent modifications or binding to nucleophilic residues in proteins .

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • A typical synthesis involves reacting 4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) under anhydrous conditions. Key parameters include:

  • Temperature : Maintain 0–5°C to minimize side reactions.
  • Solvent : Use dichloromethane or tetrahydrofuran for solubility and reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
    • Optimization may involve adjusting stoichiometry or using catalysts like DMAP to enhance acylation efficiency .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of derivatives in enzyme inhibition studies?

  • Step 1 : Synthesize derivatives with modifications to the chloroacetyl group (e.g., replacing Cl with Br, or substituting with acetylthio) and the propyl chain (e.g., varying alkyl lengths).
  • Step 2 : Test inhibitory activity using assays like:

  • Relaxation assays for topoisomerase I inhibition .
  • Calcium flux assays to assess intracellular signaling modulation .
    • Step 3 : Calculate IC₅₀ values and correlate structural changes with activity trends. For example, ethyl ester derivatives (e.g., BONC-013) show enhanced potency due to improved membrane permeability .

Q. What methodological approaches address contradictory data in biological activity across studies?

  • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant human topoisomerase I vs. cell lysates) and buffer conditions (pH, ionic strength) .
  • Mechanistic profiling : Use electrophoretic mobility shift assays (EMSA) to distinguish catalytic inhibition from DNA intercalation .
  • Data normalization : Include positive controls (e.g., camptothecin for topoisomerase I) to calibrate activity thresholds .

Q. How can the chloroacetyl group be utilized for pharmacological enhancements?

  • Bioconjugation : React with thiol-containing biomolecules (e.g., glutathione) to study target engagement or prodrug activation .
  • Prodrug design : Replace Cl with enzymatically cleavable groups (e.g., peptide linkages) for site-specific drug release .
  • Covalent inhibitors : Leverage the electrophilic Cl for irreversible binding to cysteine residues in kinases or proteases .

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